molecular formula C5H4O4 B3056262 3-methoxyfuran-2,5-dione CAS No. 69945-03-5

3-methoxyfuran-2,5-dione

Cat. No.: B3056262
CAS No.: 69945-03-5
M. Wt: 128.08 g/mol
InChI Key: JBTJZGIYWMHQLX-UHFFFAOYSA-N
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Description

3-Methoxyfuran-2,5-dione is an organic compound with the molecular formula C5H4O4 and a molecular weight of 128.08 g/mol . It is a furan derivative, characterized by a furan ring substituted with a methoxy group and two carbonyl groups at the 2 and 5 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyfuran-2,5-dione can be synthesized through various methods. One common approach involves the reaction of maleic anhydride with methanol under acidic conditions . The reaction typically proceeds as follows:

  • Dissolve maleic anhydride in methanol.
  • Add a catalytic amount of sulfuric acid to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyfuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

3-Methoxyfuran-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxyfuran-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyfuran-2,5-dione is unique due to its methoxy substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

69945-03-5

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

3-methoxyfuran-2,5-dione

InChI

InChI=1S/C5H4O4/c1-8-3-2-4(6)9-5(3)7/h2H,1H3

InChI Key

JBTJZGIYWMHQLX-UHFFFAOYSA-N

SMILES

COC1=CC(=O)OC1=O

Canonical SMILES

COC1=CC(=O)OC1=O

Origin of Product

United States

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